N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
Description
N-(6-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide (IUPAC name verified in ) is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked 2-oxoethyl group bearing a 2-fluorophenylamino moiety. The pyridazine ring is further functionalized with a furan-2-carboxamide group at the 3-position.
Properties
IUPAC Name |
N-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c18-11-4-1-2-5-12(11)19-15(23)10-26-16-8-7-14(21-22-16)20-17(24)13-6-3-9-25-13/h1-9H,10H2,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYGACIEUXKPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 450.5 g/mol. The structure includes a furan ring, a pyridazine moiety, and a thioether linkage, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19FN6O2S |
| Molecular Weight | 450.5 g/mol |
| Structural Features | Furan, Pyridazine, Thioether |
STING Pathway Activation
Research indicates that this compound acts as a STING agonist . The activation of the Stimulator of Interferon Genes (STING) pathway is crucial for initiating innate immune responses. Upon activation, STING triggers interferon regulatory factors (IRFs), leading to the production of type I interferons and other cytokines that enhance immune responses against tumors and viral infections.
Antitumor Activity
The compound exhibits significant antitumor activity. In vitro studies have shown that it inhibits tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The precise IC50 values and specific cell lines affected require further investigation but preliminary data suggest strong inhibitory effects on various cancer cell lines .
In Vitro Studies
A variety of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : Studies demonstrated that the compound significantly inhibits the growth of cancer cell lines with varying IC50 values.
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in treated cells.
- Cell Cycle Analysis : Results showed G2/M phase arrest in several cancer cell lines, indicating a disruption in normal cell cycle progression .
In Vivo Studies
Preliminary in vivo studies using xenograft models have revealed that this compound effectively reduces tumor growth compared to control groups, demonstrating its potential as an anticancer agent .
Case Studies
- Case Study 1 : In a study evaluating the effects of the compound on HepG2 liver cancer cells, researchers observed an IC50 value of approximately 1.30 μM, indicating potent antiproliferative activity compared to standard treatments like SAHA (IC50 = 17.25 μM). The study also highlighted the ability of the compound to enhance the efficacy of other chemotherapeutics when used in combination therapies .
- Case Study 2 : Another investigation focused on the immune-modulatory effects of the compound showed enhanced activation of STING-dependent pathways leading to increased production of interferons, suggesting its role as an immune enhancer in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyridazine vs. Pyrimidinone Derivatives
describes pyrimidin-4(3H)-one derivatives (e.g., compounds 2d and 2e ) with structural similarities to the query compound. Key differences include:
- Heterocyclic Core: Pyridazine (query compound) vs. pyrimidinone ( compounds).
- Substituents: The query compound features a 2-fluorophenylamino group, whereas 2d and 2e have nitro-substituted phenyl rings (e.g., 4-nitrophenyl in 2d, 3-nitrophenyl in 2e).
Impact on Physicochemical Properties :
| Compound | Melting Point (°C) | Yield (%) | HRMS (m/z) [M+H]+ |
|---|---|---|---|
| Query Compound | Not reported | Not reported | Not available |
| 2d ( ) | 227.6–228.6 | 83.9 | 397.0971 |
| 2e ( ) | 217.1–217.3 | 79.6 | 413.0920 |
Dihydropyridine Analogs
lists dihydropyridine derivatives (e.g., AZ331 , AZ257 ) with structural motifs such as thioether linkages and furyl substituents. Key distinctions:
Functional Implications :
Thioether-Linked Side Chain Modifications
describes compounds like N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (RN: 923226-70-4), which share the thioether and carboxamide functionalities but differ in:
- Heterocycle : Thiazole ( ) vs. pyridazine (query compound).
- Amino Substituent: 3-Methoxybenzyl vs. 2-fluorophenyl.
Biological Relevance :
Thiazole-containing compounds often exhibit antimicrobial or anti-inflammatory activity, whereas pyridazines are more commonly associated with anticancer research.
Substituent Effects on Bioactivity
Fluorine vs. Trifluoromethyl Groups
references a related compound, N-{6-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}furan-2-carboxamide, which substitutes the 2-fluorophenyl group with a 2-(trifluoromethyl)phenyl moiety.
- Steric Impact : The bulkier trifluoromethyl group may hinder binding to target proteins.
Q & A
Q. What are the key synthetic steps and required reaction conditions for synthesizing N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide?
The synthesis involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce the pyridazine-thioether moiety.
- Amide bond formation using carbodiimide-based coupling agents (e.g., EDC or DCC) to attach the furan-2-carboxamide group.
- Fluorophenyl functionalization via nucleophilic acyl substitution, requiring controlled temperatures (60–80°C) and polar aprotic solvents (DMF or DMSO) to ensure regioselectivity .
- Purification via column chromatography or recrystallization, monitored by TLC and validated via NMR and MS .
Q. Which analytical techniques are essential for confirming the structure and purity of the compound?
Critical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying bond connectivity and substituent positions, particularly distinguishing fluorine-induced chemical shifts .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₁₇H₁₃F₁N₄O₃S, MW: 380.37 g/mol) .
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O (1650–1700 cm⁻¹) and thioether S–C (600–700 cm⁻¹) .
Q. What are the primary biological targets or pathways associated with this compound based on preliminary studies?
Early studies suggest interactions with:
- Enzymes : Potential inhibition of kinases (e.g., MAPK) or metabolic enzymes (e.g., cyclooxygenase-2) due to structural mimicry of ATP-binding sites .
- Receptors : Fluorophenyl and pyridazine moieties may target G-protein-coupled receptors (GPCRs) involved in inflammation or cancer pathways .
- Cellular assays : In vitro cytotoxicity screening (e.g., MTT assays) against cancer cell lines (IC₅₀ values reported in µM range) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Systematic optimization strategies include:
- Design of Experiments (DoE) : Fractional factorial designs to test variables (temperature, solvent, catalyst ratio) and identify critical factors .
- Catalyst screening : Triethylamine or DMAP for amidation; palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
- Solvent selection : DMF enhances solubility of intermediates, while dichloromethane (DCM) improves phase separation in extraction .
- Real-time monitoring : In situ IR or HPLC tracking to terminate reactions at optimal conversion points .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
To address inconsistencies:
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
- Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 screens to identify unintended interactions .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and explain variability in IC₅₀ values .
Q. How can computational methods be integrated into the experimental design to predict reactivity or biological interactions?
Key approaches include:
- Reaction path modeling : Quantum mechanical calculations (DFT) to simulate transition states and identify energetically favorable pathways .
- Pharmacophore mapping : Tools like Schrödinger’s Phase to align structural features with known bioactive compounds .
- ADMET prediction : SwissADME or pkCSM to forecast solubility, metabolic stability, and toxicity before in vivo testing .
- Machine learning : Training models on PubChem data to prioritize synthetic routes or predict SAR trends .
Methodological Notes
- Contradiction Handling : Cross-validate conflicting data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Advanced Characterization : X-ray crystallography (if crystals are obtainable) for definitive structural confirmation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
